molecular formula C13H17ClN2O B15343096 1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride CAS No. 15918-69-1

1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride

Cat. No.: B15343096
CAS No.: 15918-69-1
M. Wt: 252.74 g/mol
InChI Key: WDQOOVYERRHQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring system . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexahydro-9-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern and the presence of the azepino ring fused to the indole system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

15918-69-1

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

9-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride

InChI

InChI=1S/C13H16N2O.ClH/c1-16-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12;/h2-3,8,14-15H,4-7H2,1H3;1H

InChI Key

WDQOOVYERRHQNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)[NH2+]C3=C2CCNCC3.[Cl-]

Origin of Product

United States

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